molecular formula C21H21N3O2 B2562835 4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 931638-64-1

4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2562835
CAS No.: 931638-64-1
M. Wt: 347.418
InChI Key: JYDKCVWIMWADGN-UHFFFAOYSA-N
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Description

4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with phenyl and phenylpropyl substituents

Mechanism of Action

Target of Action

The compound 4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a derivative of pyrimidine . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The this compound exerts its anticancer potential through inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound can control cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways can lead to the inhibition of cell growth and the induction of apoptosis, thereby exerting its anticancer effects .

Pharmacokinetics

The compound’s inhibitory activity against protein kinases suggests that it may have good bioavailability and be able to reach its target sites effectively .

Result of Action

The result of the action of this compound is the inhibition of cell growth and the induction of apoptosis . This is achieved through the compound’s inhibitory action on protein kinases, which play a crucial role in cell growth regulation, differentiation, migration, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with phenyl and phenylpropyl groups under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit multiple protein kinases and its potential for use in targeted cancer therapies make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

4-phenyl-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20-18-17(14-24(20)13-7-10-15-8-3-1-4-9-15)22-21(26)23-19(18)16-11-5-2-6-12-16/h1-6,8-9,11-12,19H,7,10,13-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDKCVWIMWADGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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